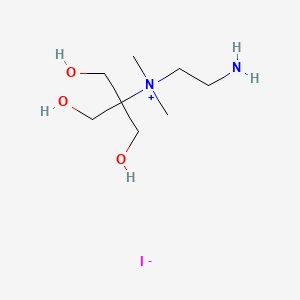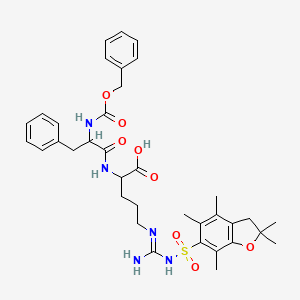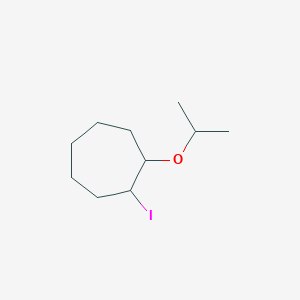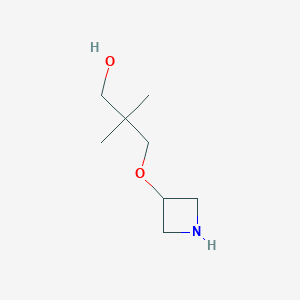
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used in various fields of chemistry and medicine. The presence of the azetidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Green and cost-effective methods, such as the use of microchannel reactors for oxidation reactions, are often employed to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the azetidine ring forms saturated amines.
科学的研究の応用
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with different substituents, leading to distinct chemical and biological properties.
3-(Azetidin-3-yloxy)aniline: Another azetidine derivative with an aniline group, used in different chemical reactions and applications.
Uniqueness
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol is unique due to the presence of the 2,2-dimethylpropan-1-ol moiety, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(azetidin-3-yloxy)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,5-10)6-11-7-3-9-4-7/h7,9-10H,3-6H2,1-2H3 |
InChIキー |
YUBABKIXKVORIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)COC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
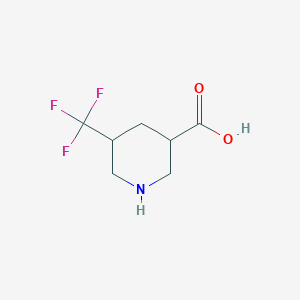
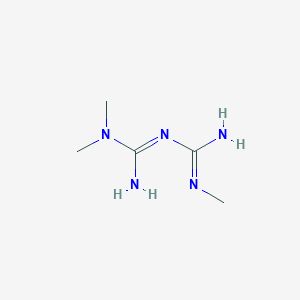
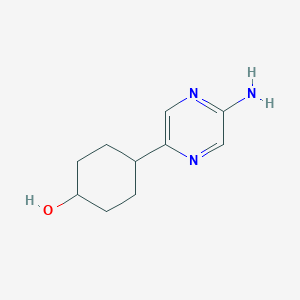
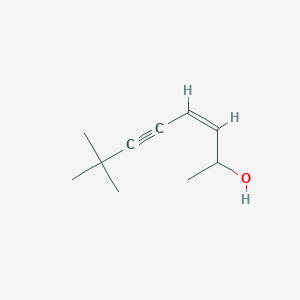

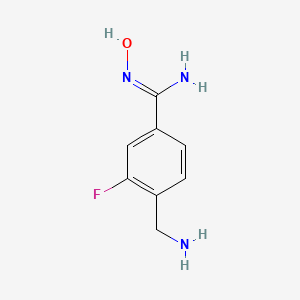
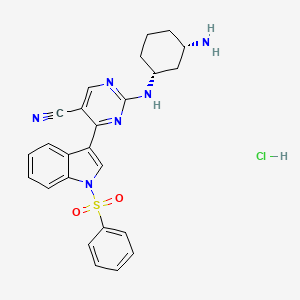
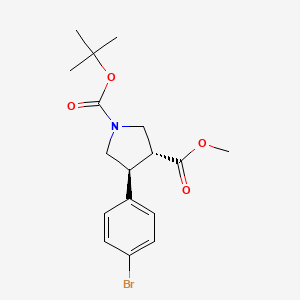
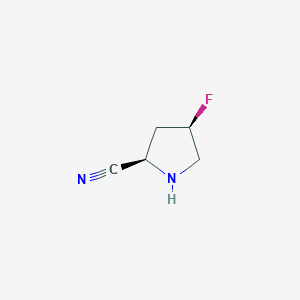
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
